4-Bromo-1-benzothiophene-2-carbonyl chloride
Overview
Description
4-Bromo-1-benzothiophene-2-carbonyl chloride is an organic compound with the molecular formula C₉H₄BrClOS. It is a derivative of benzothiophene, featuring a bromine atom at the fourth position and a carbonyl chloride group at the second position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-benzothiophene-2-carbonyl chloride typically involves the bromination of benzothiophene followed by the introduction of the carbonyl chloride group. One common method includes:
Bromination: Benzothiophene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the fourth position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The carbonyl chloride group can react with nucleophiles to form esters, amides, or other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Addition: Alcohols or amines in the presence of a base such as pyridine.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution: 4-Substituted benzothiophene derivatives.
Addition: Esters or amides of benzothiophene.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiophene derivatives.
Scientific Research Applications
4-Bromo-1-benzothiophene-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-benzothiophene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and carbonyl chloride group are key reactive sites that participate in various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities. These interactions are crucial in its applications in organic synthesis and drug development .
Comparison with Similar Compounds
- 4-Chloro-1-benzothiophene-2-carbonyl chloride
- 4-Fluoro-1-benzothiophene-2-carbonyl chloride
- 4-Iodo-1-benzothiophene-2-carbonyl chloride
Comparison: 4-Bromo-1-benzothiophene-2-carbonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
4-bromo-1-benzothiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClOS/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEBUAQFGDUWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)Cl)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716533 | |
Record name | 4-Bromo-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93104-01-9 | |
Record name | 4-Bromo-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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